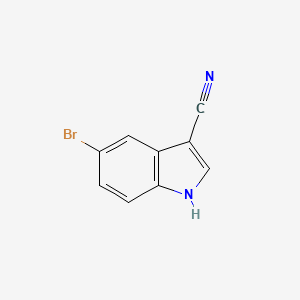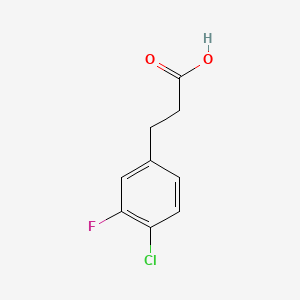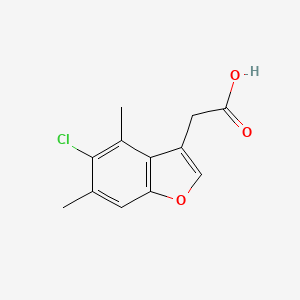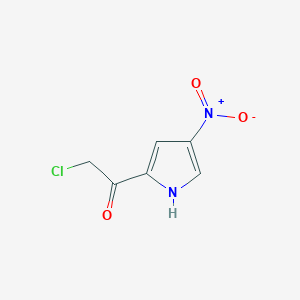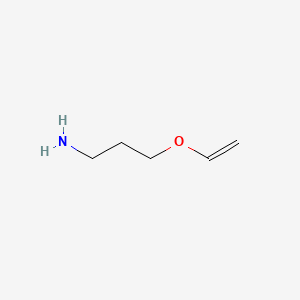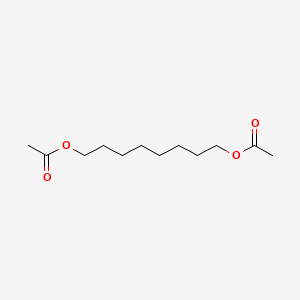
1,8-Diacetoxyoctane
Overview
Description
It is a clear, colorless liquid with a molecular weight of 230.30 g/mol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diacetoxyoctane can be synthesized through the acetylation of 1,8-octanediol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 1,8-octanediol and acetic anhydride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation equipment .
Chemical Reactions Analysis
Types of Reactions
1,8-Diacetoxyoctane undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,8-octanediol and acetic acid.
Reduction: Reduction reactions can convert this compound to 1,8-octanediol.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: 1,8-Octanediol and acetic acid.
Reduction: 1,8-Octanediol.
Substitution: Various substituted octane derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Diacetoxyoctane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: The compound is used in the production of polymers and copolymers.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical intermediates.
Material Science: This compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,8-diacetoxyoctane depends on the specific reactions it undergoes. In hydrolysis reactions, the compound is cleaved to produce 1,8-octanediol and acetic acid. In reduction reactions, the acetoxy groups are reduced to hydroxyl groups, yielding 1,8-octanediol. The molecular targets and pathways involved in these reactions are primarily the functional groups present in the compound .
Comparison with Similar Compounds
1,8-Diacetoxyoctane can be compared with other similar compounds such as:
1,6-Diacetoxyhexane: Similar structure but with a shorter carbon chain.
1,10-Diacetoxydecane: Similar structure but with a longer carbon chain.
1,8-Octanediol: The diol form of this compound, lacking the acetoxy groups.
The uniqueness of this compound lies in its specific chain length and the presence of acetoxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
8-acetyloxyoctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHIGESKEUQAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410645 | |
| Record name | 1,8-Diacetoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3992-48-1 | |
| Record name | 1,8-Diacetoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


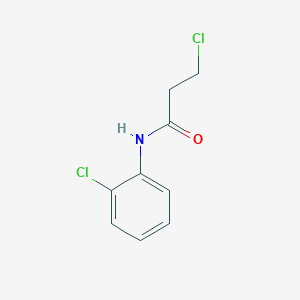

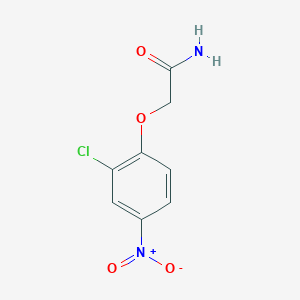

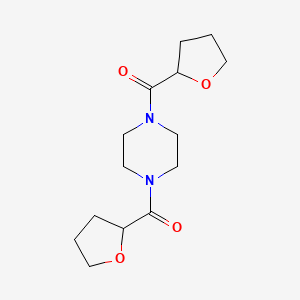
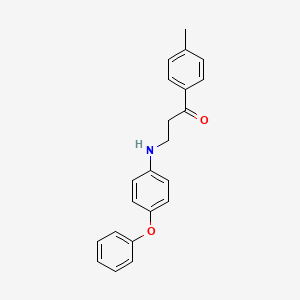
![2-Methyl-2,8-diazaspiro[5.5]undecane](/img/structure/B1352205.png)
